molecular formula C25H28O3 B12403245 Estradiol benzoate-d3

Estradiol benzoate-d3

Cat. No.: B12403245
M. Wt: 379.5 g/mol
InChI Key: UYIFTLBWAOGQBI-VTAKYRPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estradiol benzoate-d3: is a deuterated form of estradiol benzoate, a synthetic estrogen ester. It is used primarily in scientific research to study the pharmacokinetics and metabolism of estradiol. The deuterium labeling allows for precise tracking and analysis in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Estradiol benzoate-d3 is synthesized by esterifying estradiol with benzoic acid in the presence of deuterium. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Estradiol benzoate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Estradiol benzoate-d3 is used as a tracer in chemical studies to understand the metabolic pathways and degradation products of estradiol. The deuterium labeling allows for precise mass spectrometric analysis .

Biology: In biological research, this compound is used to study the hormone’s effects on cellular processes and receptor binding. It helps in understanding the dynamics of estrogen receptor interactions .

Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of estradiol-based therapies. It aids in the development of new estrogenic drugs with improved efficacy and safety profiles .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new estrogenic formulations. It helps in ensuring the stability and bioavailability of the final products .

Mechanism of Action

Estradiol benzoate-d3 acts as a prodrug of estradiol. Upon administration, it is hydrolyzed to release estradiol, which then binds to estrogen receptors in various tissues. The binding of estradiol to its receptors leads to the activation of gene transcription and subsequent biological effects. The deuterium labeling does not alter the mechanism of action but allows for precise tracking in biological systems .

Comparison with Similar Compounds

Uniqueness: Estradiol benzoate-d3 is unique due to its deuterium labeling, which allows for precise tracking and analysis in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies compared to its non-deuterated counterparts .

Properties

Molecular Formula

C25H28O3

Molecular Weight

379.5 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1/i12D2,23D

InChI Key

UYIFTLBWAOGQBI-VTAKYRPZSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.